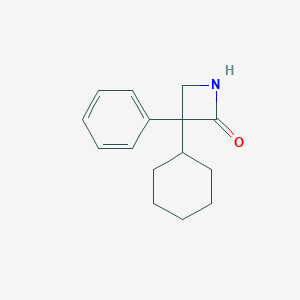
3-Cyclohexyl-3-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-phenylazetidin-2-one, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by Pfizer Inc. as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. However, CP-47,497 has gained popularity due to its psychoactive properties, which have led to its use as a recreational drug.
Mecanismo De Acción
3-Cyclohexyl-3-phenylazetidin-2-one binds to the CB1 receptor and activates it, leading to the inhibition of adenylyl cyclase and the opening of potassium channels. This results in the decrease of intracellular cAMP levels and the hyperpolarization of the cell membrane, respectively. The activation of the CB1 receptor also leads to the inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters such as glutamate and GABA.
Efectos Bioquímicos Y Fisiológicos
3-Cyclohexyl-3-phenylazetidin-2-one has been shown to have a wide range of effects on the body, including analgesia, sedation, hypothermia, and appetite stimulation. It also has some anti-inflammatory and anti-oxidant properties. However, 3-Cyclohexyl-3-phenylazetidin-2-one has been associated with several adverse effects, such as tachycardia, hypertension, and impaired memory and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclohexyl-3-phenylazetidin-2-one has been used extensively in laboratory experiments to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the effects of CB1 activation on neuronal and immune cell function. However, its psychoactive properties and potential for abuse limit its usefulness in certain types of experiments.
Direcciones Futuras
1. Development of CB1 receptor antagonists for the treatment of obesity and metabolic disorders.
2. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the immune system and its potential as an immunomodulatory agent.
3. Study of the molecular mechanisms underlying the adverse effects of 3-Cyclohexyl-3-phenylazetidin-2-one on memory and cognition.
4. Development of novel synthetic cannabinoids with improved therapeutic profiles and reduced abuse potential.
5. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the peripheral nervous system and its potential as a pain reliever.
Métodos De Síntesis
3-Cyclohexyl-3-phenylazetidin-2-one is synthesized by the reaction of cyclohexanone and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the azetidinone ring. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-phenylazetidin-2-one has been extensively studied for its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, appetite, and mood. 3-Cyclohexyl-3-phenylazetidin-2-one acts as a potent agonist for the CB1 receptor, which is the primary receptor for the endocannabinoid system in the brain. It also has some affinity for the CB2 receptor, which is mainly expressed in immune cells.
Propiedades
Número CAS |
17719-29-8 |
|---|---|
Nombre del producto |
3-Cyclohexyl-3-phenylazetidin-2-one |
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
Clave InChI |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



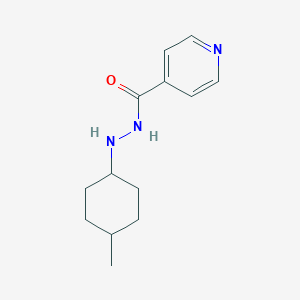
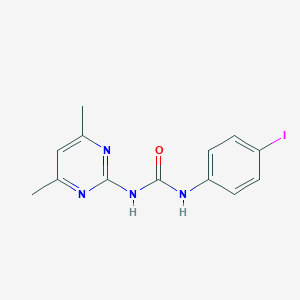
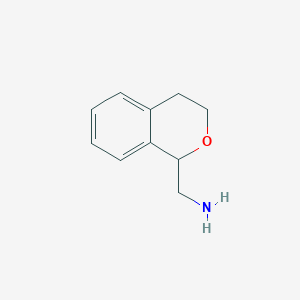
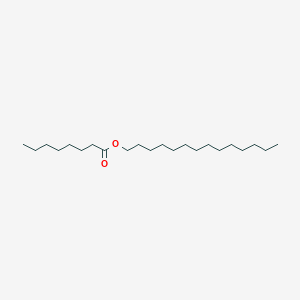
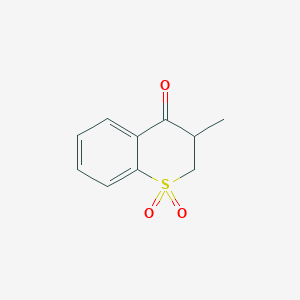
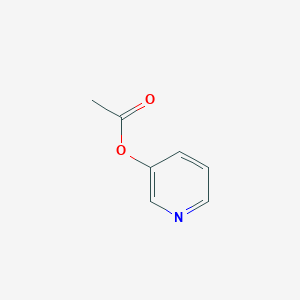
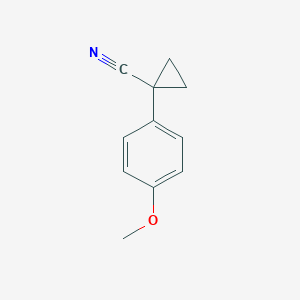
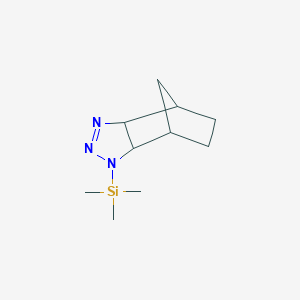
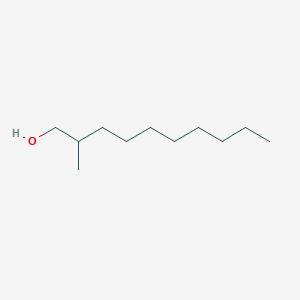
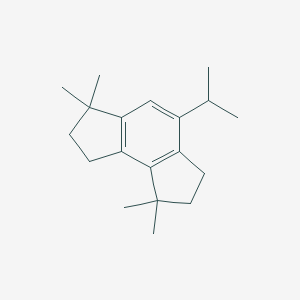
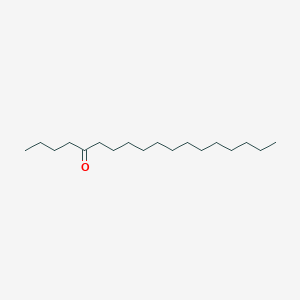
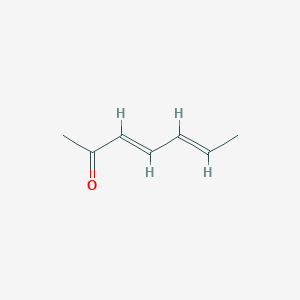
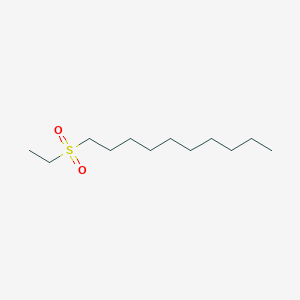
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)